molecular formula C18H17NO3S B2855222 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034253-93-3

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2855222
CAS No.: 2034253-93-3
M. Wt: 327.4
InChI Key: YXOGKFSPFOSBCO-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a fused thiophene-furan moiety linked to an o-tolyloxy-substituted acetamide group. The thiophene and furan rings contribute π-electron density and conformational rigidity, while the o-tolyloxy group introduces steric bulk and lipophilicity, which may influence bioavailability and binding affinity .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13-4-2-3-5-16(13)21-11-18(20)19-10-15-6-7-17(22-15)14-8-9-23-12-14/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOGKFSPFOSBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of new materials for electronic devices, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved might include modulation of oxidative stress, inhibition of inflammatory mediators, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of acetamide derivatives reported in the literature. Below is a systematic comparison based on substituents, physicochemical properties, and functional activities:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Notable Features
N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide (Target) Thiophen-3-yl-furan, o-tolyloxy Not reported N/A Combines thiophene-furan heterocycles with sterically hindered o-tolyloxy group
2-{[5-(3,4,5-Trimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide (25) Trimethoxybenzylidene, CF3-phenyl 160–161 89 High yield; trifluoromethyl enhances lipophilicity
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) Nitrofuryl, chlorophenyl 159–160 58 Nitro group may confer electrophilic reactivity
2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide K306(1) Fluorobenzenesulfonamido, thiomorpholine 177–180 Not reported Dual sulfonamide groups enhance solubility
2-(5-{[2-(4-Fluoroanilino)-2-oxoethyl]sulfanyl}-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (K279-1120) Furan-2-yl methyl, quinazolinone Not reported N/A Shares furan-methyl motif; potential kinase inhibition
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Bromophenyl, methoxybenzyl-pyridazinone Not reported N/A FPR2 agonist activity; activates calcium mobilization

Key Observations

Structural Diversity: The target compound’s thiophene-furan core distinguishes it from thiazolidinone (e.g., compounds in ) or quinazolinone derivatives (e.g., ). However, the acetamide linkage is a common feature across analogs, suggesting shared synthetic pathways involving chloroacetyl chloride or similar reagents . Compared to sulfonamide-containing analogs (e.g., K306(1)), the target lacks sulfonyl groups, which may reduce polarity and alter membrane permeability.

Physicochemical Properties: Melting points for thioxoacetamide derivatives () range widely (147–207°C), influenced by substituents like nitro or chloro groups. The target’s o-tolyloxy group, being less polar than a nitro or sulfonamide, may result in a lower melting point akin to compound 25 (160–161°C). Yields for thiazolidinone derivatives () vary significantly (53–90%), highlighting the sensitivity of such syntheses to substituent electronics and steric effects.

Pharmacological Potential: Pyridazinone derivatives () exhibit FPR2 agonist activity, suggesting that the target’s acetamide group and aromatic systems could similarly modulate G-protein-coupled receptors . The furan-methyl group in K279-1120 () and the target may confer comparable bioavailability due to similar metabolic stability .

Synthetic Considerations :

  • The use of triethylamine as a base in oxadiazole-acetamide synthesis () could be adapted for the target, though the thiophene-furan moiety may require specialized coupling reagents .

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